Cas no 1373156-22-9 (5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-)
![5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]- structure](https://ja.kuujia.com/scimg/cas/1373156-22-9x500.png)
5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]- 化学的及び物理的性質
名前と識別子
-
- 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-
- BDBM50380749
- 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid
- CHEMBL2017848
- 3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylicacid
- 3-{4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl}-1,2-oxazole-5-carboxylic acid
- 1373156-22-9
- C25H16ClF2NO4
- AKOS026673933
-
- インチ: 1S/C25H16ClF2NO4/c26-18-8-5-16(6-9-18)24(30)19(17-7-10-20(27)21(28)12-17)11-14-1-3-15(4-2-14)22-13-23(25(31)32)33-29-22/h1-10,12-13,19H,11H2,(H,31,32)
- InChIKey: ZVRIUVSYCXUPJZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C(C1C=CC(=C(C=1)F)F)CC1C=CC(C2C=C(C(=O)O)ON=2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 467.0735920g/mol
- どういたいしつりょう: 467.0735920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 80.4
5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS623-20mg |
5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]- |
1373156-22-9 | 95% | 20mg |
129.0CNY | 2021-07-15 | |
1PlusChem | 1P01KLIH-50mg |
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylicacid |
1373156-22-9 | 95% | 50mg |
$62.00 | 2023-12-22 | |
Aaron | AR01KLQT-50mg |
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylicacid |
1373156-22-9 | 95% | 50mg |
$61.00 | 2025-02-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00749982-50mg |
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid |
1373156-22-9 | 95% | 50mg |
¥240.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS623-5mg |
5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]- |
1373156-22-9 | 95% | 5mg |
1294CNY | 2021-05-07 | |
Chemenu | CM501215-100mg |
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylicacid |
1373156-22-9 | 95% | 100mg |
$56 | 2023-01-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00749982-100mg |
3-(4-(3-(4-Chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl)phenyl)isoxazole-5-carboxylic acid |
1373156-22-9 | 95% | 100mg |
¥359.0 | 2022-03-01 |
5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]- 関連文献
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-に関する追加情報
Introduction to 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] (CAS No. 1373156-22-9)
5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] (CAS No. 1373156-22-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and is characterized by its unique structural features, which include a substituted phenyl group and a carboxylic acid moiety. The intricate structure of this compound makes it an intriguing subject for both academic research and pharmaceutical development.
The chemical structure of 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] is defined by its isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the carboxylic acid group imparts acidic properties to the molecule, making it suitable for various chemical reactions and biological interactions. The substituted phenyl groups, particularly those with chlorine and fluorine atoms, contribute to the compound's lipophilicity and stability, which are crucial for its potential pharmacological activities.
In recent years, there has been a growing interest in the development of isoxazole derivatives as potential therapeutic agents. Research has shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Specifically, 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] has been studied for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
Beyond its anti-inflammatory properties, 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that this isoxazole derivative could be a valuable lead compound for the development of novel anti-cancer therapies.
The pharmacokinetic properties of 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic potential, 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] has also been explored for its use as a synthetic intermediate in the production of other pharmaceutical compounds. The unique structural features of this molecule make it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This versatility has led to increased interest from both academic researchers and pharmaceutical companies in exploring new applications for this compound.
The safety profile of 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings support the continued development of this compound as a potential therapeutic agent.
In conclusion, 5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl] (CAS No. 1373156-22-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical development. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into the mechanisms of action and therapeutic potential of this compound, it is likely to play an increasingly important role in the treatment of various diseases.
1373156-22-9 (5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-) 関連製品
- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)
- 2200106-04-1(N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine)
- 1344714-87-9(1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 565-48-0(cis-p-Menthan-1,8-diol)
- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)
- 1806039-77-9(4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine)
- 5625-56-9(1,4-Piperazinedipropanesulfonic acid)
- 2228471-60-9(tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate)
- 2229199-55-5(1-(1H-imidazol-2-yl)methylcyclopropan-1-ol)


